5,7-Dibromo-6-quinolinol
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Overview
Description
5,7-Dibromo-6-quinolinol is a halogenated derivative of quinolinol, known for its significant biological and chemical properties This compound is part of the quinoline family, which is characterized by a fused ring structure consisting of a benzene ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dibromo-6-quinolinol typically involves the bromination of 6-quinolinol. One common method is the reaction of 6-quinolinol with bromine in the presence of a solvent like chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th and 7th positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The bromination reaction is carefully monitored to avoid over-bromination and ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
5,7-Dibromo-6-quinolinol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups, making it a versatile intermediate for synthesizing other compounds.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which replace the bromine atoms under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce quinolinol derivatives with altered oxidation states.
Scientific Research Applications
5,7-Dibromo-6-quinolinol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 5,7-dibromo-6-quinolinol involves its interaction with biological molecules. The compound can chelate metal ions, disrupting metal homeostasis in cells and leading to antimicrobial effects . Additionally, its ability to induce oxidative stress and damage cellular components contributes to its anticancer properties . The exact molecular targets and pathways involved are still under investigation, but its effects on mitochondrial function and DNA damage are well-documented .
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloro-6-quinolinol: Similar in structure but with chlorine atoms instead of bromine, exhibiting different reactivity and biological properties.
5,7-Dibromo-8-quinolinol: Another halogenated quinolinol with bromine atoms at different positions, leading to variations in its chemical behavior and applications.
Uniqueness
5,7-Dibromo-6-quinolinol is unique due to its specific bromination pattern, which imparts distinct reactivity and biological activity
Properties
Molecular Formula |
C9H5Br2NO |
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Molecular Weight |
302.95 g/mol |
IUPAC Name |
5,7-dibromoquinolin-6-ol |
InChI |
InChI=1S/C9H5Br2NO/c10-6-4-7-5(2-1-3-12-7)8(11)9(6)13/h1-4,13H |
InChI Key |
IMZZCPNKHQCULT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2N=C1)Br)O)Br |
Origin of Product |
United States |
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